2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole
Overview
Description
2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole is a useful research compound. Its molecular formula is C6H6INO2S and its molecular weight is 283.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing a dioxolane ring, such as 1,3-dioxolane, are often used as solvents and as co-monomers in polyacetals .
Biochemical Pathways
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol , suggesting that they might interact with these types of biochemical pathways.
Biological Activity
2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole is a synthetic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Thiazoles are known for their roles in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the halogenation of thiazole derivatives. The compound can be synthesized through the lithiation of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole followed by treatment with iodine or other electrophiles. This method allows for the introduction of iodine at the 5-position of the thiazole ring while maintaining the dioxolane moiety .
Anticancer Activity
Numerous studies have reported the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating thiazole derivatives for their anticancer activity against MCF-7 breast cancer cells, certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like Cisplatin .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | TBD | MCF-7 |
Cisplatin | 13.6 ± 0.9 | MCF-7 |
Antimicrobial Activity
The antimicrobial activity of thiazoles is well-documented. Compounds in this class have been tested against a variety of pathogens. For example, derivatives have shown potent activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .
Pathogen | Activity | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Excellent | 625–1250 |
Pseudomonas aeruginosa | Significant | TBD |
Candida albicans | Excellent | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. The presence of iodine enhances binding affinity and specificity towards these targets, potentially leading to inhibition or activation of critical biological pathways .
Case Studies
Recent research has highlighted the potential therapeutic applications of thiazole derivatives in treating cancer and infections:
- Anticancer Study : A series of thiazole derivatives were evaluated for their efficacy against breast cancer cells (MCF-7). The study demonstrated that certain compounds had promising anticancer activity with IC50 values significantly lower than traditional chemotherapeutics .
- Antimicrobial Evaluation : A comprehensive screening of various thiazole derivatives revealed substantial antibacterial activity against multiple strains of bacteria and fungi. The results indicated that modifications in the thiazole structure could enhance antimicrobial efficacy .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-5-iodo-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2S/c7-4-3-8-5(11-4)6-9-1-2-10-6/h3,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKRPHVTJYBWMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=C(S2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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